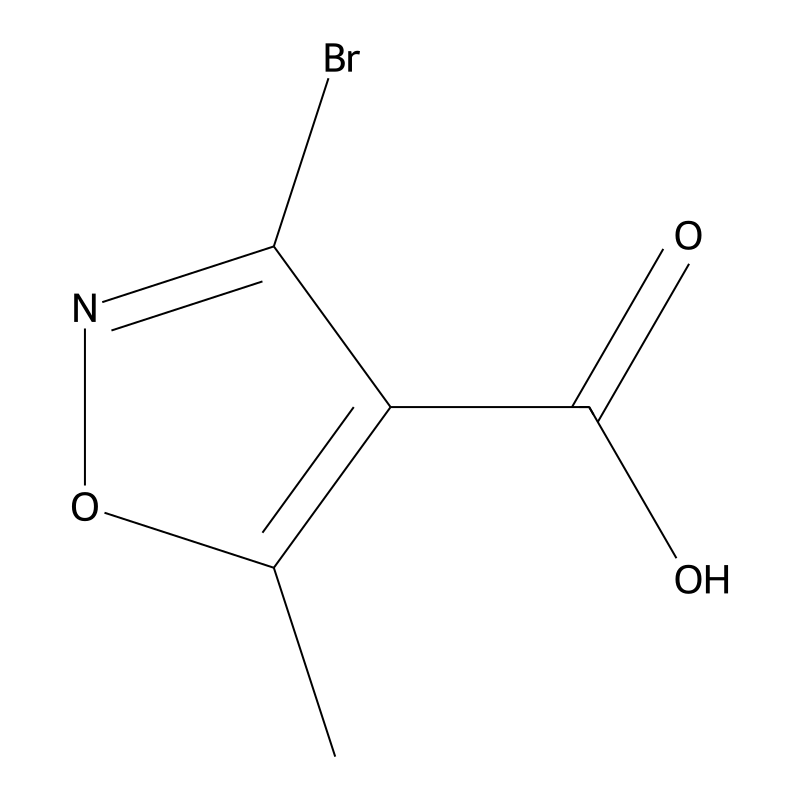

3-Bromo-5-methylisoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isoxazoles in Drug Discovery

Field: Medicinal Chemistry

Method: Various synthetic techniques are in use for isoxazole synthesis. Due to the disadvantages associated with metal-catalyzed reactions, there’s a need to develop alternate metal-free synthetic routes.

Reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions

Field: Organic Chemistry

Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions

Preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells

Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells

Preparation of Trifluoromethoxyphenyl (Thiazolyl)Pyrroles

Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles

Preparation of Other Heterocycle-Bearing Polyfunctionalized Pyrroles

Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of other heterocycle-bearing polyfunctionalized pyrroles

Preparation of Isoxazole Derivatives

Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of isoxazole derivatives. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies.

Method: Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction.

3-Bromo-5-methylisoxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique isoxazole structure. The molecular formula for this compound is , and it has a molecular weight of approximately 205.994 g/mol. This compound features a bromine atom at the 3-position and a carboxylic acid functional group at the 4-position of the isoxazole ring, which contributes to its chemical reactivity and biological activity. It has a density of 1.865 g/cm³ and a boiling point of 349.62°C at standard atmospheric pressure .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated, resulting in an isoxazole derivative .

Research indicates that 3-Bromo-5-methylisoxazole-4-carboxylic acid exhibits significant biological activity, particularly in the realm of pharmaceuticals. Its derivatives have been studied for their potential as:

- Antimicrobial Agents: Some studies suggest that this compound can inhibit bacterial growth.

- Neuroprotective Agents: It may have protective effects on neuronal cells, making it a candidate for treating neurodegenerative diseases.

- Antitumor Activity: Preliminary studies indicate potential effectiveness against various cancer cell lines .

Several synthesis methods have been developed for 3-Bromo-5-methylisoxazole-4-carboxylic acid:

- Starting from Methyl 3-Bromo-5-methylisoxazole-4-carboxylate: This method involves hydrolysis followed by decarboxylation.

- Using Bromoacetic Acid: Reaction with appropriate amines can yield the desired compound through cyclization processes.

- Via Electrophilic Aromatic Substitution: Bromination of 5-methylisoxazole followed by carboxylation can also lead to this compound .

3-Bromo-5-methylisoxazole-4-carboxylic acid serves various applications in organic synthesis and medicinal chemistry:

- Building Block in Organic Synthesis: It is used as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in treating infections and cancers.

- Research Tool: Employed in biochemical research to study enzyme interactions and metabolic pathways .

Interaction studies involving 3-Bromo-5-methylisoxazole-4-carboxylic acid have focused on its binding affinity with biological targets:

- Protein Kinases: Investigations into how this compound interacts with specific kinases could reveal insights into its mechanism of action in cellular signaling pathways.

- Enzyme Inhibition: Studies have indicated that it may inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes .

Several compounds share structural characteristics with 3-Bromo-5-methylisoxazole-4-carboxylic acid, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Isoxazolecarboxylic Acid | Similar isoxazole structure | Lacks bromine substitution |

| 3-Chloro-5-methylisoxazole | Chlorine instead of bromine | Different halogen affects reactivity |

| 3-Methylisoxazole | No halogen substitution | Simplified structure with varied biological activity |

| 5-Methylisoxazole | Lacks carboxylic acid functionality | Focused on neuroprotective properties |

These comparisons highlight the uniqueness of 3-Bromo-5-methylisoxazole-4-carboxylic acid due to its specific halogen substitution and functional groups, which influence its chemical behavior and biological activity significantly .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant